N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of dibenzo[c,e][1,2]thiazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the dibenzo[c,e][1,2]thiazine core. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiazine derivative with cyclohexyl isocyanate.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.
Oxidation: The final step involves the oxidation of the thiazine ring to introduce the 5,5-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thiazine ring or other functional groups.
Reduction: Reduction reactions can target the carboxamide or sulfone groups, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medically, compounds in this class are being investigated for their potential as anti-inflammatory and anticancer agents. Their ability to modulate specific biological pathways makes them promising candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[c,e][1,2]thiazine Derivatives: These compounds share the core thiazine structure but differ in their substituents.
Benzothiazine Derivatives: Similar in structure but with variations in the ring system and functional groups.
Uniqueness
N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C27H27N3O4S/c1-30-24-16-15-18(17-22(24)20-11-6-8-14-25(20)35(30,33)34)26(31)29-23-13-7-5-12-21(23)27(32)28-19-9-3-2-4-10-19/h5-8,11-17,19H,2-4,9-10H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
PJYDLADIBIGYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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